molecular formula C9H8ClN3O B2921230 4-Chloro-8-methoxyquinazolin-2-amine CAS No. 124309-87-1

4-Chloro-8-methoxyquinazolin-2-amine

Cat. No.: B2921230
CAS No.: 124309-87-1
M. Wt: 209.63
InChI Key: JTPWONLDCZSTAX-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxyquinazolin-2-amine is a chemical compound with the molecular formula C9H8ClN3O. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-8-methoxyquinazolin-2-amine typically involves the reaction of 4-chloro-8-methoxyquinazoline with ammonia or an amine source. One common method involves the use of 4-chloro-8-methoxyquinazoline as a starting material, which is then reacted with ammonia in the presence of a suitable solvent and catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methoxyquinazolin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted quinazoline derivatives, quinazolinone derivatives, and various imine or Schiff base derivatives .

Scientific Research Applications

4-Chloro-8-methoxyquinazolin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-8-methoxyquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit the activity of certain kinases or modulate the function of specific receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-8-methoxyquinazolin-2-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a methoxy group on the quinazoline ring allows for unique interactions with molecular targets and provides opportunities for further functionalization in synthetic chemistry .

Properties

IUPAC Name

4-chloro-8-methoxyquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-14-6-4-2-3-5-7(6)12-9(11)13-8(5)10/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPWONLDCZSTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(N=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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